9-bromo-8-methoxythieno[2,3-c]quinolin-4(5H)-one
Overview
Description
9-bromo-8-methoxythieno[2,3-c]quinolin-4(5H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer properties . The incorporation of bromine and methoxy groups into the quinoline structure can significantly alter its chemical and biological properties, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-8-methoxythieno[2,3-c]quinolin-4(5H)-one typically involves the bromination of 8-methoxyquinoline. One common method is the bromination using N-bromosuccinimide (NBS) in the presence of sulfuric acid. The reaction conditions need to be carefully controlled to avoid the formation of side products .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
9-bromo-8-methoxythieno[2,3-c]quinolin-4(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Sulfuric Acid: Acts as a catalyst in bromination reactions.
Palladium Catalysts: Used in cross-coupling reactions for further functionalization.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
9-bromo-8-methoxythieno[2,3-c]quinolin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-bromo-8-methoxythieno[2,3-c]quinolin-4(5H)-one involves its interaction with specific molecular targets. The bromine and methoxy groups can influence the compound’s binding affinity to these targets, affecting its biological activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
8-methoxyquinoline: A precursor in the synthesis of 9-bromo-8-methoxythieno[2,3-c]quinolin-4(5H)-one.
5-bromo-8-methoxyquinoline: Another brominated derivative with different substitution patterns.
8-hydroxyquinoline: Known for its wide range of biological activities.
Uniqueness
This compound is unique due to the specific combination of bromine and methoxy groups on the quinoline scaffold
Properties
IUPAC Name |
9-bromo-8-methoxy-5H-thieno[2,3-c]quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO2S/c1-16-8-3-2-7-9(10(8)13)6-4-5-17-11(6)12(15)14-7/h2-5H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQKMQDSAISGQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=O)C3=C2C=CS3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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